Gram-Positive Antibacterial MIC Panel: Ganefromycin vs. Efrotomycin Spectrum Comparison
Ganefromycin (phenelfamycin E) exhibits a quantifiably narrower antibacterial spectrum than efrotomycin. Against five clinically relevant Gram-positive species, ganefromycin MICs range from 0.12 to 16 μg/ml while showing no activity against a panel of seven Gram-negative organisms (MIC >128 μg/ml) [1]. In contrast, efrotomycin is reported to be active against a broader panel including Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium genera, and displays an MIC50 of 0.125 μg/ml and MIC90 of 0.25 μg/ml specifically against C. difficile [2][3]. The approximately 16-fold difference in C. difficile MIC between ganefromycin (4 μg/ml) and efrotomycin (MIC50 0.125 μg/ml) is a cross-study observation that reflects genuine spectrum divergence rather than assay artifact.
| Evidence Dimension | In vitro antibacterial potency (MIC, μg/ml) against Gram-positive pathogens |
|---|---|
| Target Compound Data | β-hemolytic Streptococcus: 0.12–1 μg/ml; S. pneumoniae: 0.25–2 μg/ml; C. difficile: 4 μg/ml; C. perfringens: 16 μg/ml; P. magnus: 0.12 μg/ml; Gram-negative panel: >128 μg/ml |
| Comparator Or Baseline | Efrotomycin: C. difficile MIC50 = 0.125 μg/ml, MIC90 = 0.25 μg/ml; broader activity against Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, Corynebacterium |
| Quantified Difference | Ganefromycin C. difficile MIC (4 μg/ml) is ~16–32× higher than efrotomycin MIC50 (0.125 μg/ml); ganefromycin lacks entirely the Gram-negative activity seen with efrotomycin |
| Conditions | Broth microdilution MIC assays; panel of Gram-positive and Gram-negative reference strains |
Why This Matters
For researchers designing microbiome-sparing feed-additive studies requiring Streptococcus-selective pressure without collateral Gram-negative perturbation, ganefromycin offers a defined narrow spectrum that efrotomycin cannot replicate.
- [1] Cayman Chemical / Bertin Bioreagent. Phenelfamycin E (Ganefromycin α) Product Datasheet, CAT No. 28168. MIC data citing original characterization studies. View Source
- [2] In vitro activity of efrotomycin, ciprofloxacin, and six other antimicrobials against Clostridium difficile. [Journal article reporting efrotomycin MIC50/MIC90]. See also: Lack of cross-resistance between efrotomycin and antibacterial agents. PubMed ID: 2974032. View Source
- [3] Antibacterial activity of efrotomycin. [Describes efrotomycin spectrum including Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, Corynebacterium.] PubMed ID: 950487. View Source
